molecular formula C20H26N2O5S B2567515 N-(4-(N-(2-methoxy-2-(2-methoxyphenyl)ethyl)sulfamoyl)phenyl)isobutyramide CAS No. 1788558-58-6

N-(4-(N-(2-methoxy-2-(2-methoxyphenyl)ethyl)sulfamoyl)phenyl)isobutyramide

Cat. No.: B2567515
CAS No.: 1788558-58-6
M. Wt: 406.5
InChI Key: ARGLBDFDTJGQCU-UHFFFAOYSA-N
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Description

N-(4-(N-(2-methoxy-2-(2-methoxyphenyl)ethyl)sulfamoyl)phenyl)isobutyramide is a useful research compound. Its molecular formula is C20H26N2O5S and its molecular weight is 406.5. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Material Science Applications

Poly(arylene ether sulfone) Proton Exchange Membranes :New monomers containing methoxyphenyl groups were synthesized for the development of proton exchange membranes (PEMs) used in fuel cells. These membranes displayed high proton conductivities and low methanol permeabilities, indicating their potential as efficient materials for fuel cell applications (Wang et al., 2012).

Sulfonated Thin-Film Composite Nanofiltration Membranes :Novel sulfonated aromatic diamine monomers were synthesized to prepare thin-film composite nanofiltration membranes. These membranes showed enhanced water flux and dye rejection capabilities, suggesting their utility in water treatment and purification processes (Liu et al., 2012).

Mechanism of Action

Mode of Action

The mode of action of N-(4-(N-(2-methoxy-2-(2-methoxyphenyl)ethyl)sulfamoyl)phenyl)isobutyramide Given its chemical structure, it may undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially lead to changes in the target molecules, affecting their function .

Biochemical Pathways

The biochemical pathways affected by This compound are not yet fully elucidated. The compound’s potential to undergo various reactions suggests that it could influence multiple pathways. Understanding the downstream effects of these pathways requires further investigation .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Action Environment

The action, efficacy, and stability of This compound can be influenced by various environmental factors. These factors could include pH, temperature, presence of other molecules, and specific conditions within the biological system where the compound is active .

Properties

IUPAC Name

N-[4-[[2-methoxy-2-(2-methoxyphenyl)ethyl]sulfamoyl]phenyl]-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O5S/c1-14(2)20(23)22-15-9-11-16(12-10-15)28(24,25)21-13-19(27-4)17-7-5-6-8-18(17)26-3/h5-12,14,19,21H,13H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGLBDFDTJGQCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CC=C2OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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